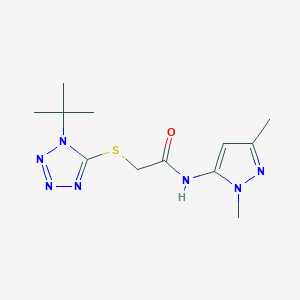![molecular formula C19H20ClFN2O B7546503 N-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]benzamide](/img/structure/B7546503.png)
N-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]benzamide, also known as CFM-2, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. CFM-2 is a potent and selective antagonist of the sigma-1 receptor, a protein that is involved in several cellular processes, including ion channel regulation, calcium signaling, and cellular differentiation.
Mecanismo De Acción
N-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]benzamide exerts its effects by selectively binding to the sigma-1 receptor, a protein that is located in the endoplasmic reticulum and plasma membrane of cells. The sigma-1 receptor is involved in several cellular processes, including ion channel regulation, calcium signaling, and cellular differentiation. By binding to the sigma-1 receptor, this compound can modulate these processes, leading to a wide range of physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the modulation of ion channels, the regulation of calcium signaling, and the induction of cellular differentiation. This compound has also been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]benzamide has several advantages as a research tool, including its high potency and selectivity for the sigma-1 receptor. However, there are also several limitations to its use, including its potential for off-target effects and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on N-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]benzamide, including the development of more potent and selective sigma-1 receptor antagonists, the investigation of the role of the sigma-1 receptor in various diseases, and the exploration of the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases and cancer. Additionally, further research is needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of this compound.
Métodos De Síntesis
N-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]benzamide can be synthesized using a multi-step process that involves the reaction of 2-chloro-6-fluorobenzyl chloride with piperidine followed by the reaction of the resulting intermediate with benzamide. The final product is obtained after purification using column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]benzamide has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, this compound has been shown to have potential therapeutic effects in the treatment of several diseases, including cancer, Alzheimer's disease, and neuropathic pain. In neuroscience, this compound has been used as a tool to study the role of the sigma-1 receptor in various cellular processes, including neuronal signaling, synaptic plasticity, and neuroprotection.
Propiedades
IUPAC Name |
N-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O/c20-17-7-4-8-18(21)16(17)13-23-11-9-15(10-12-23)22-19(24)14-5-2-1-3-6-14/h1-8,15H,9-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAHKXHSUQCHCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(3-methoxyphenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B7546431.png)


![1-[2-(Furan-2-yl)azepan-1-yl]prop-2-en-1-one](/img/structure/B7546461.png)
![[1-(1,5-Dimethylpyrazole-4-carbonyl)piperidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B7546463.png)
![2-[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7546469.png)
![2-[benzyl(methyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546491.png)
![2-[methyl-[(2-methylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546497.png)
![2-[1-(2-methoxyethyl)-4,5-dimethylimidazol-2-yl]sulfanyl-N-(methylcarbamoyl)propanamide](/img/structure/B7546511.png)

![N-[(2S)-2-hydroxypropyl]-N'-phenylurea](/img/structure/B7546522.png)

![4-Methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)disulfanyl]-6-phenylpyrimidine](/img/structure/B7546539.png)